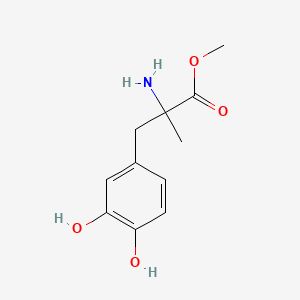![molecular formula C13H17Cl3N2O B12315443 2-(2,6-Dichlorophenyl)-1-[(2s)-2-methylpiperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B12315443.png)
2-(2,6-Dichlorophenyl)-1-[(2s)-2-methylpiperazin-1-yl]ethan-1-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenyl)-1-[(2s)-2-methylpiperazin-1-yl]ethan-1-one hydrochloride typically involves the reaction of 2,6-dichlorobenzoyl chloride with 2-methylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
2-(2,6-Dichlorophenyl)-1-[(2s)-2-methylpiperazin-1-yl]ethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms on the benzene ring can be substituted with other groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce alcohols.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be used to study the interactions between piperazine derivatives and biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, 2-(2,6-Dichlorophenyl)-1-[(2s)-2-methylpiperazin-1-yl]ethan-1-one hydrochloride may be investigated for its potential therapeutic effects, such as its activity as an antimicrobial or anticancer agent.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 2-(2,6-Dichlorophenyl)-1-[(2s)-2-methylpiperazin-1-yl]ethan-1-one hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
2-(2,6-Dichlorophenyl)-1-piperazinylethanone: Similar structure but lacks the methyl group on the piperazine ring.
2-(2,6-Dichlorophenyl)-1-(4-methylpiperazin-1-yl)ethanone: Similar structure with a different substitution pattern on the piperazine ring.
Uniqueness
The presence of the 2-methyl group on the piperazine ring in 2-(2,6-Dichlorophenyl)-1-[(2s)-2-methylpiperazin-1-yl]ethan-1-one hydrochloride may confer unique properties such as increased lipophilicity or altered binding affinity to biological targets compared to similar compounds.
属性
分子式 |
C13H17Cl3N2O |
|---|---|
分子量 |
323.6 g/mol |
IUPAC 名称 |
2-(2,6-dichlorophenyl)-1-[(2S)-2-methylpiperazin-1-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C13H16Cl2N2O.ClH/c1-9-8-16-5-6-17(9)13(18)7-10-11(14)3-2-4-12(10)15;/h2-4,9,16H,5-8H2,1H3;1H/t9-;/m0./s1 |
InChI 键 |
XUJVTEIOTNWQLG-FVGYRXGTSA-N |
手性 SMILES |
C[C@H]1CNCCN1C(=O)CC2=C(C=CC=C2Cl)Cl.Cl |
规范 SMILES |
CC1CNCCN1C(=O)CC2=C(C=CC=C2Cl)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


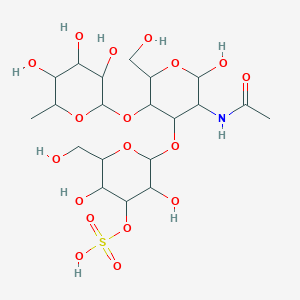
![1-[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B12315362.png)
![3-[3-(4-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12315366.png)
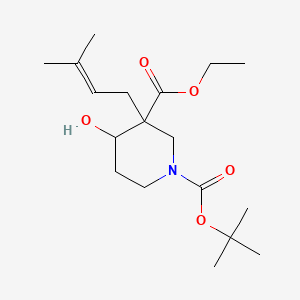
![3-{4-[1-(Cyclopropylformamido)ethyl]-3-(trifluoromethyl)phenyl}prop-2-enoic acid](/img/structure/B12315378.png)
![2-Fluoro-5-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzonitrile](/img/structure/B12315381.png)

![1-[2-[[2-[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12315401.png)

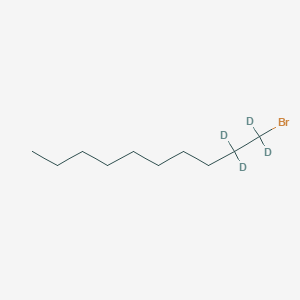
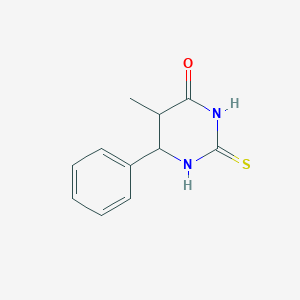
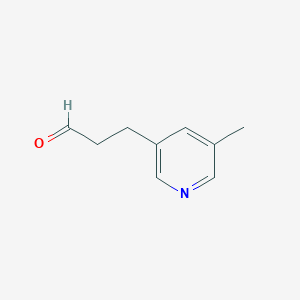
![rac-[(2R,4S)-4-methylpiperidin-2-yl]methanamine, cis](/img/structure/B12315438.png)
